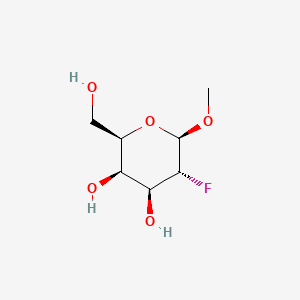
Methyl 2-deoxy-2-fluoro-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-deoxy-2-fluoro-D-galactopyranoside: is a synthetic carbohydrate derivative that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is a fluorinated analog of D-galactose, where the hydroxyl group at the second carbon is replaced by a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-deoxy-2-fluoro-D-galactopyranoside typically involves the nucleophilic displacement of a suitable leaving group by a fluoride ion. One common method starts with methyl 3,4-O-isopropylidene-2-O-trifluoromethanesulfonyl-6-O-trityl-β-D-talopyranoside. This compound undergoes nucleophilic substitution with tetraalkylammonium fluorides in acetonitrile to yield methyl 2-deoxy-2-fluoro-3,4-O-isopropylidene-6-O-trityl-β-D-galactopyranoside. Subsequent hydrolysis with hydrochloric acid produces the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions: Methyl 2-deoxy-2-fluoro-D-galactopyranoside can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.
Glycosylation: It can be used as a glycosyl donor in the synthesis of more complex carbohydrates.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for introducing the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the fluorine-containing carbon.
科学研究应用
While the search results provide information on the synthesis and properties of methyl 2-deoxy-2-fluoro-D-galactopyranoside and related compounds, they do not offer comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "this compound". However, some relevant information can be extracted.
Synthesis and Characterization
- Synthesis of Fluoro- and Seleno-Containing Derivatives: The synthesis of deoxy-fluoro-carbohydrate derivatives and seleno-sugars can be useful in protein–carbohydrate interaction studies using nuclear magnetic resonance .
- Characterization using NMR: The presence of 19F–1H and 19F–13C couplings in both 1H and 13C NMR, the low-field shift of the adjacent protons, and the 19F NMR signals confirmed the formation of the galacto 2-deoxy-2-fluoro derivative .
Related Research
- Interaction with Immunoglobulin A: Methyl 2-deoxy-2-fluoro-beta-D-galactopyranoside does not show binding, whereas 7 does. It appears that the 2-hydroxyl group of methyl beta-D-galactopyranoside may take part in hydrogen bonding to the protein .
- Glycosylation Reaction: The glycosylation reaction of methyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-1-thio-D-glucopyranoside with 1-O-methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside using phenyliodine(III) bis(trifluoroacetate) (PIFA) with various acids was examined .
作用机制
The mechanism of action of methyl 2-deoxy-2-fluoro-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance binding affinity and specificity, leading to altered biological activity. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes .
相似化合物的比较
- Methyl 6-deoxy-6-fluoro-1-seleno-β-D-galactopyranoside
- Methyl 2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranoside
- Methyl 4-O-(β-D-galactopyranosyl)-2-deoxy-2-fluoro-1-seleno-β-D-glucopyranoside
Comparison: Methyl 2-deoxy-2-fluoro-D-galactopyranoside is unique due to the specific position of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to its seleno-containing analogs, the fluorinated compound may exhibit different reactivity and stability profiles, making it suitable for distinct applications .
属性
CAS 编号 |
79698-13-8 |
|---|---|
分子式 |
C7H13FO5 |
分子量 |
196.17 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI 键 |
CRIUOMMBWCCBCQ-XUUWZHRGSA-N |
手性 SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)F |
规范 SMILES |
COC1C(C(C(C(O1)CO)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















